molecular formula C5H7N3O2 B13810482 4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI)

4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI)

Cat. No.: B13810482
M. Wt: 141.13 g/mol
InChI Key: BMMKAHGIUVTDGA-UHFFFAOYSA-N
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Description

4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) can be achieved through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires acidic conditions and a catalyst to proceed efficiently. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4H-1,2,3-Triazole-4-carboxylicacid,4-methyl-,methylester(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

methyl 4-methyltriazole-4-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-5(4(9)10-2)3-6-8-7-5/h3H,1-2H3

InChI Key

BMMKAHGIUVTDGA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NN=N1)C(=O)OC

Origin of Product

United States

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